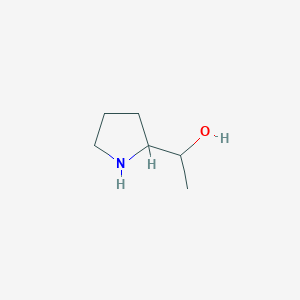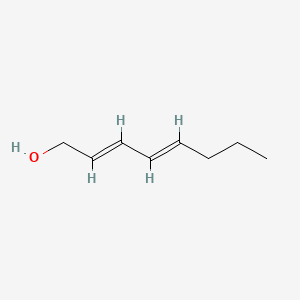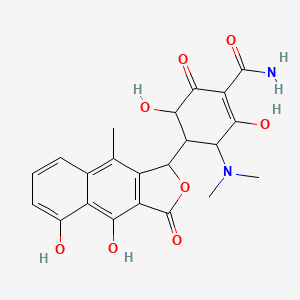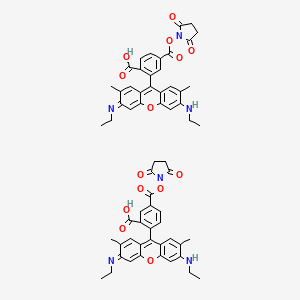
EverFluor 644/668
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EverFluor 644/668, also known as 4,4-Difluoro-1,3,5,7-tetraphenyl-4-bora-3a,4a,8-triaza-s-indacene , is a long-wavelength, red-fluorescent dye. It is optimally excited at 644 nm and is relatively environment and pH insensitive. It can be used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids.
Molecular Structure Analysis
The molecular formula of EverFluor 644/668 is C33H23BF2N2. The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
EverFluor 644/668 is brightly fluorescent, non-ionic, and very lipophilic. It is optimally excited at 644 nm and emits at 668 nm . It is relatively insensitive to environmental and pH changes.Wissenschaftliche Forschungsanwendungen
Highly Defective UiO-66 Materials for Adsorptive Removal of Perfluorooctanesulfonate
- Research Focus : This study investigates the use of UiO-66 metal–organic frameworks (MOFs) with different defect concentrations for the removal of perfluorooctanesulfonate (PFOS) from concentrated aqueous solutions. The findings suggest defective UiO-66 as a potential sorbent for PFOS remediation in industrial effluents (Clark, Heck, Powell, & Wong, 2019).
Facile Synthesis of Zirconium Metal–Organic Framework UiO-66
- Research Focus : This paper details the synthesis of UiO-66 with varying crystal sizes and morphologies. The study highlights the role of hydrofluoric acid in controlling the nucleation and growth of UiO-66 crystals. The introduction of fluorine is noted to enhance the thermostability and porosity of UiO-66 (Han et al., 2015).
Synthesis Modulation in Metal-Organic Frameworks
- Research Focus : Research on the zirconium terephthalate UiO-66(Zr) MOF shows that its catalytic activity can be significantly increased using a modulation approach involving trifluoroacetic acid and HCl. This leads to a more open framework with a large number of open sites, enhancing its catalytic potential for Lewis acid catalyzed reactions (Vermoortele et al., 2013).
Selective Difluoromethylation and Monofluoromethylation Reactions
- Research Focus : This study explores the selective introduction of fluorine atoms and fluorinated moieties into organic molecules. The paper discusses various synthetic methods for creating CF(2)H- and CH(2)F-containing compounds, highlighting their importance in pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).
New Insights into Perfluorinated Sulfonic-Acid Ionomers
- Research Focus : This comprehensive review discusses the developments and challenges in understanding perfluorinated sulfonic-acid (PFSA) membranes. The research spans various applications and highlights the importance of PFSA chemistry in electrochemistry and polymer physics (Kusoglu & Weber, 2017).
A Selective, Cell-Permeable Optical Probe for Hydrogen Peroxide in Living Cells
- Research Focus : This paper introduces Peroxyfluor-1 (PF1), a new optical probe for detecting hydrogen peroxide in living cells. PF1 offers unprecedented selectivity and is valuable for biological applications, such as imaging changes in H2O2 levels in mammalian cells (Chang, Pralle, Isacoff, & Chang, 2004).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
154827-68-6 |
|---|---|
Produktname |
EverFluor 644/668 |
Molekularformel |
C33H23BF2N2 |
Molekulargewicht |
496.36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









